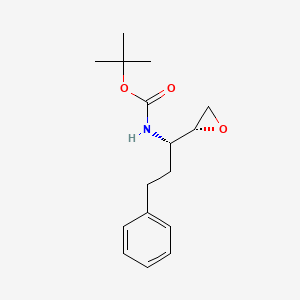
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((S)-1-(®-oxiran-2-yl)-3-phenylpropyl)carbamate” is a type of tert-butyl ester. Tert-butyl esters find large applications in synthetic organic chemistry . They are used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butyl group in the molecule is equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . This group is highly reactive and finds large applications in synthetic organic chemistry .Chemical Reactions Analysis
The tert-butyl group in the molecule shows a unique reactivity pattern. It is used in various chemical transformations, including its relevance in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The tert-butyl group in the molecule is highly dipolar and is a strong hydrogen bond acid and base . This group is highlighted by summarising characteristic applications .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Degradation
Synthetic phenolic antioxidants, which share structural similarities with tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate, have been widely studied for their environmental occurrence, fate, and toxicity. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some may cause hepatic toxicity, endocrine disrupting effects, or even carcinogenicity. Future research directions include investigating the environmental behaviors of novel compounds, toxicity effects of co-exposure, and developing compounds with lower toxicity and migration ability (Liu & Mabury, 2020).
Decomposition and Conversion
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been reviewed, showing the feasibility of applying radio frequency plasma for decomposing and converting MTBE into less harmful substances. This suggests potential applications for the degradation of similar compounds (Hsieh et al., 2011).
Biodegradation and Fate in Environment
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater summarizes the ability of microorganisms to degrade ETBE aerobically as a carbon and energy source, or via cometabolism using alkanes as growth substrates. This highlights the potential microbial pathways for the degradation of similar ethers in environmental settings (Thornton et al., 2020).
Purification Applications
The application of polymer membranes for the purification of fuel oxygenated additives, focusing on the separation of methanol/MTBE mixture via pervaporation, demonstrates the use of various polymer membranes in separating and purifying chemical mixtures. This area of research is crucial for developing efficient methods to isolate and purify specific compounds from complex mixtures (Pulyalina et al., 2020).
Zukünftige Richtungen
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. It has potential applications in biocatalytic processes . The direct and sustainable synthesis method developed using flow microreactor systems is more efficient, versatile, and sustainable, indicating a promising future direction .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654730 | |
| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate | |
CAS RN |
1217636-74-2 | |
| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



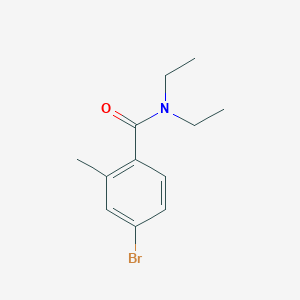
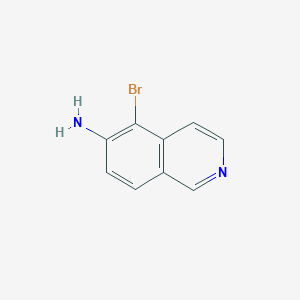
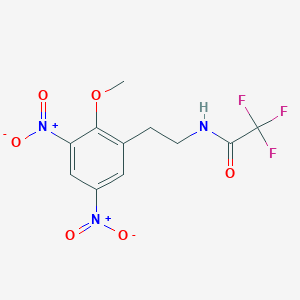
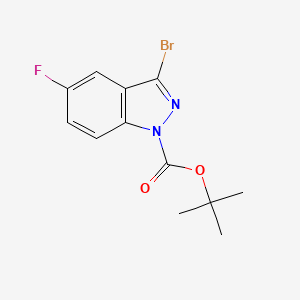
![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
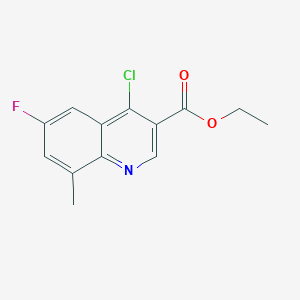
![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)
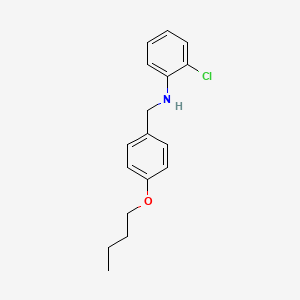
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

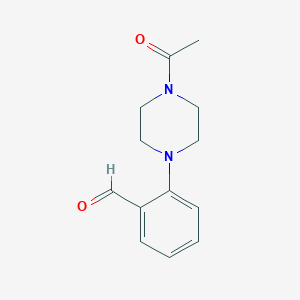
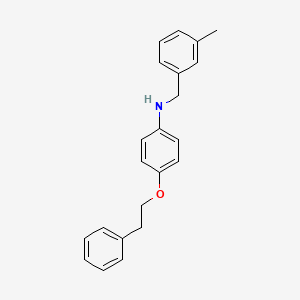
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)